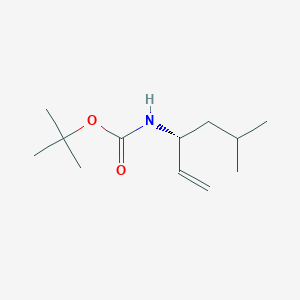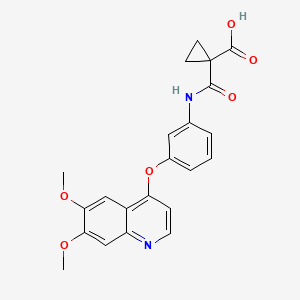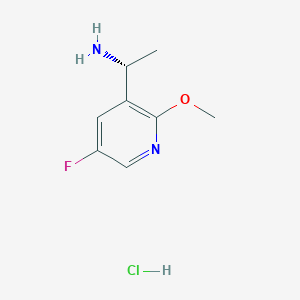
(R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring. The compound also contains an ethanamine moiety, which is attached to the pyridine ring at the 3-position. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride typically involves several steps:
Formation of the Pyridine Ring: The initial step involves the construction of the pyridine ring with the desired substituents. This can be achieved through various methods, including cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 5-position of the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Methoxylation: The methoxy group is introduced at the 2-position through a nucleophilic substitution reaction using methanol and a suitable base.
Attachment of the Ethanamine Moiety: The ethanamine moiety is attached to the 3-position of the pyridine ring through a reductive amination reaction.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of ®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride is typically carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of parameters such as temperature, pressure, and pH to achieve consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups on the pyridine ring or the ethanamine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound is used as a probe to study the effects of fluorine and methoxy substituents on biological activity. It can be used to investigate the interactions of pyridine derivatives with biological targets such as enzymes and receptors.
Medicine
In medicine, ®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride is explored for its potential therapeutic applications. Its structure suggests potential activity as a central nervous system agent, and it is being studied for its effects on neurotransmitter systems.
Industry
In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals. Its unique properties make it a valuable intermediate in the synthesis of active ingredients for various applications.
Mecanismo De Acción
The mechanism of action of ®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound is believed to modulate neurotransmitter systems by binding to receptors and enzymes involved in neurotransmitter synthesis and degradation. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-methoxypyridine: Lacks the ethanamine moiety but shares the fluorine and methoxy substituents.
2-Methoxy-3-pyridinamine: Contains the methoxy and amine groups but lacks the fluorine atom.
5-Fluoro-3-pyridinamine: Contains the fluorine and amine groups but lacks the methoxy group.
Uniqueness
®-1-(5-Fluoro-2-methoxypyridin-3-yl)ethan-1-amine hydrochloride is unique due to the combination of its fluorine, methoxy, and ethanamine substituents. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the hydrochloride salt form further enhances its solubility and stability, contributing to its versatility in research and industrial settings.
Propiedades
Fórmula molecular |
C8H12ClFN2O |
|---|---|
Peso molecular |
206.64 g/mol |
Nombre IUPAC |
(1R)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H11FN2O.ClH/c1-5(10)7-3-6(9)4-11-8(7)12-2;/h3-5H,10H2,1-2H3;1H/t5-;/m1./s1 |
Clave InChI |
QKKJNEWEIJSUGR-NUBCRITNSA-N |
SMILES isomérico |
C[C@H](C1=C(N=CC(=C1)F)OC)N.Cl |
SMILES canónico |
CC(C1=C(N=CC(=C1)F)OC)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-3-([1,1'-Biphenyl]-4-yl)-2-(benzylamino)propan-1-ol](/img/structure/B14888269.png)





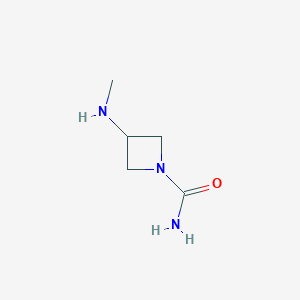
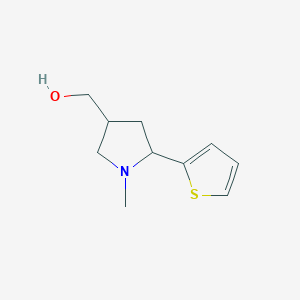
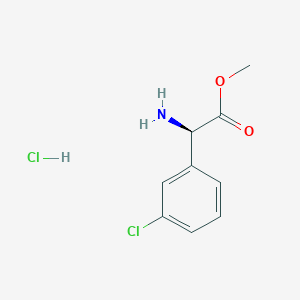


![N-cyclopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B14888322.png)
